Epibatidine - 148152-66-3

Epibatidine

Catalog Number: EVT-1549133
CAS Number: 148152-66-3
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane is an alkaloid.
Molecular Structure Analysis

(+/-)-Epibatidine is a chiral molecule, existing as two enantiomers: (+)-epibatidine and (-)-epibatidine [, ]. The natural compound isolated from the frog is the (+)-enantiomer []. The stereochemistry of the molecule plays a significant role in its pharmacological activity [, ]. The 7-azabicyclo[2.2.1]heptane ring system is crucial for the high affinity of (+/-)-epibatidine for nAChRs [, ]. The chloro substituent on the pyridine ring also contributes to its binding affinity [].

Mechanism of Action

(+/-)-Epibatidine exerts its potent analgesic effects primarily by acting as a potent agonist at neuronal nAChRs [, , , ]. It binds with high affinity to the α4β2 subtype, which is widely expressed in the central nervous system and implicated in pain perception [, , , ]. Activation of α4β2 receptors by (+/-)-epibatidine leads to the opening of ion channels, allowing the influx of cations such as sodium and calcium []. This depolarization of neurons triggers downstream signaling cascades that ultimately modulate pain transmission [, , ].

Physical and Chemical Properties Analysis

(+/-)-Epibatidine is a colorless crystalline solid at room temperature. It is soluble in water and organic solvents such as methanol and ethanol. The molecule has a molecular weight of 208.68 g/mol [].

Applications
  • Investigating the role of nAChRs in pain perception: (+/-)-Epibatidine's high potency and selectivity for nAChRs make it a valuable tool for studying the role of these receptors in pain pathways [, , , ]. Researchers have used (+/-)-epibatidine to identify specific nAChR subtypes involved in different types of pain, such as inflammatory pain and neuropathic pain [, , ].
  • Exploring the involvement of nAChRs in other physiological processes: Beyond pain, nAChRs are implicated in various physiological functions, including learning, memory, and mood regulation [, ]. (+/-)-Epibatidine has been used to study the role of nAChRs in these processes, providing insights into the mechanisms underlying complex behaviors [, ].
  • Developing novel analgesics and therapeutic agents: Despite its toxicity, (+/-)-epibatidine serves as a lead compound for the development of new drugs targeting nAChRs [, , ]. Researchers have synthesized numerous analogs and derivatives with potentially improved pharmacological profiles [, , ]. These efforts have led to the identification of compounds with promising analgesic activity and reduced side effects [, ].
Future Directions
  • Developing safer and more selective nAChR agonists: Despite significant efforts to synthesize less toxic (+/-)-epibatidine analogs, many still exhibit undesirable side effects [, ]. Further research is needed to develop compounds with greater selectivity for specific nAChR subtypes and improved safety profiles.
  • Investigating the long-term effects of nAChR activation by (+/-)-epibatidine: Although (+/-)-epibatidine induces robust analgesic effects, the long-term consequences of chronic nAChR activation remain unclear []. Future research should focus on understanding the long-term effects of (+/-)-epibatidine and its analogs on neuronal function and behavior.
  • Exploring the potential of nAChR ligands for treating other neurological disorders: nAChRs are implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease []. (+/-)-Epibatidine and related compounds may hold therapeutic potential for these conditions, warranting further investigation [].

(±)-exo-N-Methyl-2-(2-fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane (Compound 1a)

  • Compound Description: Compound 1a is a halogen-substituted analog of N-methylepibatidine, synthesized and evaluated as a potential tracer for positron emission tomography (PET) studies of nAChRs []. It exhibits similar binding affinity to epibatidine, inhibiting [3H]epibatidine binding to nAChRs with a Ki value in the 27-50 pM range.

(±)-N-Methylepibatidine (Compound 2a)

  • Compound Description: This compound is an N-methylated analog of epibatidine that demonstrates high affinity for nAChRs. It served as a template for developing further halogen-substituted analogs for PET studies [].

(±)-exo-N-Methyl-2-(2-bromo-5-pyridyl)-7-azabicyclo[2.2.1]heptane (Compound 3a)

  • Compound Description: This compound is another halogen-substituted analog of N-methylepibatidine synthesized for potential use in PET studies to image nAChRs []. It exhibits comparable affinity to epibatidine, inhibiting [3H]epibatidine binding with a Ki value within the 27-50 pM range.

(±)-exo-N-Methyl-2-(2-iodo-5-pyridyl)-7-azabicyclo[2.2.1]heptane (Compound 4a)

  • Compound Description: This compound is a halogen-substituted analog of N-methylepibatidine []. In vitro binding studies revealed that Compound 4a, along with its normethyl counterpart (Compound 4) and other halogen-substituted analogs, displayed significant affinity for nAChRs, exhibiting Ki values in the range of 27-50 pM. This affinity is comparable to that of epibatidine.

(±)-N-Ethylepibatidine (Compound 2b)

  • Compound Description: This N-ethylated analog of epibatidine, was included in a study focusing on the synthesis and evaluation of N-[11C]methylated analogs of epibatidine for PET studies of nAChRs []. Interestingly, Compound 2b demonstrated a substantially lower binding affinity for nAChRs in comparison to the N-methylated analogs (1a, 2a, 3a, and 4a) or their respective normethyl counterparts (1, 2, 3, and 4), indicating a crucial role of the N-methyl substituent in receptor binding.

2-exo-(3′-Amino-2′-chloro-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane (Compound 2i)

  • Compound Description: This epibatidine analog, featuring an electron-donating amino group at the 3′-position of the pyridyl ring, displays high affinity for α4β2 nAChRs (Ki = 0.001 nM) []. Remarkably, Compound 2i exhibits a unique pharmacological profile as it acts as both a potent inhibitor and an agonist of nicotine-induced antinociception. This dual activity makes it an intriguing candidate for further investigation.

(-)-Nicotine

    Acetylcholine

    • Compound Description: Acetylcholine is an endogenous neurotransmitter that activates both muscarinic and nicotinic acetylcholine receptors (nAChRs) [, , , , , ]. It plays a crucial role in various physiological functions, including muscle contraction, autonomic nervous system regulation, and cognitive processes.
    • Relevance: As the endogenous agonist for nAChRs, acetylcholine serves as a reference point for understanding the relative potencies and efficacies of epibatidine and other nicotinic ligands [, , , , , ]. This comparison is crucial for developing drugs targeting specific nAChR subtypes while minimizing off-target effects.

    Cytisine

    • Compound Description: This plant alkaloid exhibits partial agonist activity at α4β2 nAChRs [, , , , ]. It displays therapeutic potential as a smoking cessation aid due to its ability to compete with nicotine for binding sites.
    • Relevance: Cytisine's partial agonist activity and ability to displace [3H]epibatidine binding are valuable for understanding the complex pharmacology of epibatidine [, , , , ]. By comparing their effects on nAChRs, researchers can gain insights into the structural features influencing agonist efficacy and potential therapeutic applications.

    Varenicline

    • Compound Description: Varenicline is a clinically used drug for smoking cessation. It functions as a partial agonist at α4β2 nAChRs and demonstrates higher selectivity for these receptors compared to epibatidine [, , , ].
    • Relevance: Varenicline serves as a valuable tool for studying the therapeutic potential and potential side effects of targeting α4β2 nAChRs [, , , ]. Comparing its effects with epibatidine aids in understanding the relationship between receptor subtype selectivity, efficacy, and potential therapeutic benefits.

    3-(2(S)-Azetidinylmethoxy)pyridine (A-85380)

    • Compound Description: A-85380 exhibits high affinity for α4β2 nAChRs and serves as a lead compound for developing novel analgesics [, , ]. It displays potent antinociceptive effects in animal models, suggesting its potential as a therapeutic agent for pain management.
    • Relevance: A-85380 serves as a key structural analog of epibatidine, sharing the 2-chloropyridine moiety and the azetidine ring. Its high affinity for α4β2 nAChRs and analgesic properties provide valuable insights for understanding the structure-activity relationship of epibatidine and designing safer and more effective analgesics [, , ].

    ABT-594 [(R)-5-(2-Azetidinylmethoxy)-2-chloropyridine]

    • Compound Description: Developed from the lead compound A-85380, ABT-594 demonstrates potent analgesic effects while exhibiting an improved side effect profile compared to epibatidine []. This difference arises from its preferential selectivity for neuronal nAChRs over those found at neuromuscular junctions.
    • Relevance: ABT-594 is a crucial example of a successful structural modification of the epibatidine scaffold []. By understanding the structural features that contribute to ABT-594's improved safety profile, researchers can design new generations of nAChR ligands with better therapeutic indices.

    5-Iodo-A-85380

    • Compound Description: This iodinated analog of A-85380 displays remarkable selectivity for α4β2 nAChRs over other nAChR subtypes []. Its high affinity and selectivity make it a promising candidate for developing PET radioligands to image α4β2 nAChRs in vivo.
    • Relevance: 5-Iodo-A-85380, with its high selectivity for α4β2 nAChRs, highlights the importance of specific structural modifications in achieving subtype selectivity, a key aspect in developing safer and more effective therapeutics targeting nAChRs [].

    (6)-exo-2-(2-[125I]Iodo-5-pyridyl)-7-azabicyclo[2.2.1]heptane ([125I]IPH)

    • Relevance: This compound emphasizes the challenge of achieving subtype selectivity within the epibatidine scaffold []. While useful for studying overall nAChR distribution, [125I]IPH highlights the need for more selective radioligands to study specific nAChR subtypes in vivo.

    Phantasmidine

    • Compound Description: Phantasmidine is a naturally occurring congener of epibatidine isolated from the same poison frog species, Epipedobates anthonyi []. It exhibits similar binding affinity to epibatidine, but with lower potency. Notably, phantasmidine demonstrates enantioselectivity, with the (2aR,4aS,9aS) enantiomer displaying higher activity, unlike epibatidine.
    • Relevance: Phantasmidine provides a natural example of a structurally related compound to epibatidine, offering insights into the diversity of nAChR ligands found in nature []. Its enantioselective pharmacology further highlights the subtle structural features that can influence binding and activity at different nAChR subtypes.

    2′-Fluoro-3′-(4-Nitrophenyl)deschloroepibatidine (RTI-102)

    • Compound Description: RTI-102 is a synthetic epibatidine derivative demonstrating potent antinociceptive effects with a reduced side effect profile compared to epibatidine [, , ]. This improved profile makes it a promising lead compound for developing novel analgesics.
    • Relevance: RTI-102 illustrates how structural modifications of the epibatidine scaffold can lead to improved pharmacological properties [, , ]. Studying its interactions with nAChR subtypes provides valuable information for designing safer and more effective analgesics.

    2′-Fluorodeschloroepibatidine (RTI-36)

    • Compound Description: RTI-36, a synthetic epibatidine derivative, displays high affinity for brain nAChRs comparable to epibatidine but with reduced analgesic activity []. This compound has been instrumental in investigating the complex pharmacological profiles of epibatidine derivatives.
    • Relevance: This compound exemplifies how seemingly minor changes in the epibatidine structure can lead to substantial alterations in pharmacological activity []. Understanding these differences is crucial for designing compounds with specific pharmacological profiles targeting different nAChR subtypes.

    3′-(3″-Dimethylaminophenyl)-epibatidine (RTI-76)

    • Compound Description: This synthetic epibatidine analog shows high affinity for brain nAChRs but demonstrates reduced analgesic activity compared to epibatidine []. Despite its reduced analgesic effects, RTI-76 is a potent desensitizer of nAChRs, suggesting its potential as a pharmacological tool or therapeutic lead for conditions involving nAChR overactivity.
    • Relevance: RTI-76 showcases the diverse pharmacological profiles that can arise from modifying the epibatidine scaffold []. It demonstrates that high affinity for nAChRs doesn't necessarily translate to analgesic activity and highlights the potential of developing epibatidine analogs with different therapeutic applications.

    Properties

    CAS Number

    148152-66-3

    Product Name

    Epibatidine

    IUPAC Name

    2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

    Molecular Formula

    C11H13ClN2

    Molecular Weight

    208.69 g/mol

    InChI

    InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2

    InChI Key

    NLPRAJRHRHZCQQ-UHFFFAOYSA-N

    SMILES

    C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

    Synonyms

    epibatidine

    Canonical SMILES

    C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.